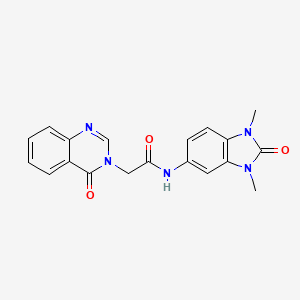![molecular formula C16H15N3O2S2 B4771020 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4771020.png)
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
Overview
Description
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide, commonly known as MTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTTC belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
MTTC exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Studies have shown that MTTC inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. MTTC also scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MTTC has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MTTC has been shown to have a variety of biochemical and physiological effects. Studies have shown that MTTC can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MTTC has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MTTC has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, indicating its antioxidant potential.
Advantages and Limitations for Lab Experiments
MTTC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with the use of MTTC in lab experiments. MTTC has poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, the mechanism of action of MTTC is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on MTTC. One area of research is the development of novel formulations of MTTC that can improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by MTTC. This can help to elucidate its mechanism of action and identify potential therapeutic targets. Additionally, further studies are needed to evaluate the efficacy of MTTC in various disease models and to determine its safety and toxicity profile.
Scientific Research Applications
MTTC has been studied for its potential therapeutic properties in various disease models. Studies have shown that MTTC exhibits significant anti-inflammatory, antioxidant, and antitumor activities. MTTC has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-12-7-4-11(5-8-12)6-9-14-18-19-16(23-14)17-15(20)13-3-2-10-22-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHNMXVONNSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4770940.png)
![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4770948.png)

![2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4770961.png)
![N-[2-(dimethylamino)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4770968.png)


![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4770994.png)

![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771003.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5-dimethyl-2-thienyl)propanamide](/img/structure/B4771008.png)
![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4771036.png)
![(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4771042.png)